molecular formula C3H7F2N B7968466 2,3-Difluoropropan-1-amine

2,3-Difluoropropan-1-amine

Cat. No.: B7968466
M. Wt: 95.09 g/mol
InChI Key: OLGCLBPVJWYHMU-UHFFFAOYSA-N
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Description

Overview 2,3-Difluoropropan-1-amine is a valuable aliphatic fluorine-building block designed for advanced research and development applications. This compound features a short alkyl chain backbone with two fluorine atoms at the 2 and 3 positions, making it a versatile intermediate for introducing fluorinated motifs into target molecules. Its primary utility lies in medicinal chemistry and drug discovery, where the incorporation of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and bioavailability. Research Applications and Value This amine serves as a key precursor in the synthesis of more complex, fluorine-containing molecules. Its structure is particularly useful for creating analogs of bioactive compounds. Research indicates that related difluoropropanamine structures are employed in the development of fused tricyclic compounds with potential therapeutic applications, acting as important components in molecular scaffolds . The presence of the primary amine group allows for straightforward conjugation with carboxylic acids, aldehydes, and other functional groups, facilitating the rapid exploration of structure-activity relationships (SAR). Handling and Safety this compound is intended for research purposes by qualified laboratory personnel. As with similar small alkyl amines and fluorinated compounds, appropriate safety precautions must be observed. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Based on the handling of similar compounds, this product may require storage in an inert atmosphere and at cold-chain temperatures (2-8°C) to maintain stability and purity . Note This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-1-3(5)2-6/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGCLBPVJWYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2,3 Difluoropropan 1 Amine

Transformations Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling a wide range of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

As a primary amine, 2,3-difluoropropan-1-amine is expected to readily undergo acylation, alkylation, and arylation reactions.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or acid anhydrides leads to the formation of stable amide derivatives. libretexts.orglibretexts.org This transformation is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The nitrogen atom can act as a nucleophile in SN2 reactions with alkyl halides. wikipedia.org However, the direct alkylation of primary amines can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.orgmasterorganicchemistry.com This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as reductive amination are generally preferred. For exhaustive alkylation to produce a quaternary ammonium salt, an excess of a reactive alkyl halide like iodomethane is used. libretexts.org

Arylation: The formation of N-aryl bonds can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate. This reaction is a powerful tool for creating carbon-nitrogen bonds with aromatic systems.

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

Reaction Type Reagent Product Type General Conditions
Acylation Acid Chloride (R-COCl) N-Acyl Amine Aprotic solvent, base (e.g., pyridine)
Alkylation Alkyl Halide (R-X) Secondary Amine Solvent, potential for over-alkylation
Exhaustive Methylation Excess Methyl Iodide (CH₃I) Quaternary Ammonium Salt Heat, base (e.g., Ag₂O)

The primary amine functionality of this compound serves as a key nucleophilic component in the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.net Through intramolecular or intermolecular cyclization reactions, the amine can be incorporated into diverse ring systems that are prevalent in pharmaceuticals and materials science.

For instance, primary amines are crucial reactants in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrroles or pyrimidines. researchgate.net They can also participate in tandem reactions, such as Michael addition followed by an intramolecular cyclization, to build complex polycyclic structures. nih.gov The specific heterocyclic system formed depends on the reaction partner and the conditions employed. The presence of the difluoropropyl side chain can impart unique properties, such as increased metabolic stability or altered lipophilicity, to the resulting heterocyclic products. cymitquimica.com

Primary amines can be converted into carbamoyl fluorides and their sulfur analogs, thiocarbamoyl fluorides. These functional groups are of interest as they can act as bioisosteres for carbamates and have applications as covalent enzyme inhibitors. yorku.ca

Carbamoyl Fluorides: Several methods exist for this transformation. One approach involves a two-step process starting with the formation of a carbamoyl chloride from phosgene or a phosgene equivalent, followed by a halogen exchange reaction with a fluoride (B91410) source like potassium fluoride. yorku.ca More direct methods avoid toxic reagents; for example, the anodic oxidation of oxamic acids (derived from the amine) in the presence of Et₃N·3HF provides a robust route to carbamoyl fluorides. nih.gov Another strategy utilizes carbon dioxide (CO₂) as a benign C1 source in the presence of a deoxyfluorinating reagent to directly synthesize carbamoyl fluorides from amines. researchgate.net

Thiocarbamoyl Fluorides: These derivatives can be synthesized from primary amines through various pathways. One modern approach involves reacting the amine with carbon disulfide (CS₂) in the presence of a desulfurization-fluorination reagent system, such as (diethylamino)sulfur trifluoride (DAST). researchgate.net Alternatively, reactions with thiocarbonyl fluoride (CF₂=S), which can be generated in situ from difluorocarbene, will convert primary amines into isothiocyanates. cas.cn A practical method using trifluoromethanesulfonyl chloride (CF₃SO₂Cl), triphenylphosphine, and sodium iodide has also been developed for the synthesis of thiocarbamoyl fluorides and isothiocyanates from secondary and primary amines, respectively. organic-chemistry.orgnih.gov

Table 2: Selected Methods for Carbamoyl and Thiocarbamoyl Fluoride Synthesis from Amines

Product Type Reagents Key Features
Carbamoyl Fluoride CO₂, Deoxyfluorinating Agent Utilizes inexpensive and abundant C1 source. researchgate.net
Carbamoyl Fluoride Oxamic Acid, Et₃N·3HF Electrochemical method, scalable. nih.gov
Thiocarbamoyl Fluoride CS₂, DAST Fluorinative desulfurization of CS₂. researchgate.net
Isothiocyanate CF₃SO₂Cl, PPh₃, NaI Good functional group compatibility. organic-chemistry.org

Reactions at the Vicinal Difluorinated Carbon Backbone

The two fluorine atoms on adjacent carbons (C2 and C3) significantly influence the reactivity of the carbon skeleton through strong inductive electron withdrawal.

The C-F bond is highly polarized and strong, making the fluorine atoms themselves poor leaving groups in nucleophilic substitution reactions. The high electronegativity of fluorine decreases the electron density of the adjacent carbon atoms, making them electrophilic. However, direct nucleophilic attack on these carbons to displace a fluoride ion is generally difficult and requires harsh conditions. The presence of multiple fluorine atoms can destabilize the formation of an adjacent carbocation, which can influence the pathways of substitution reactions. beilstein-journals.org The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms generally render the fluorinated backbone of this compound resistant to standard nucleophilic substitution.

While traditionally considered inert, C-F bonds can be activated and functionalized using modern synthetic methods. This allows for the late-stage modification of fluorinated molecules. One such strategy involves the use of Frustrated Lewis Pairs (FLPs). nih.gov An FLP, consisting of a bulky Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., a phosphine), can cooperatively abstract a fluoride ion from the carbon backbone, generating a carbocation that can then be trapped by a nucleophile. nih.gov This method has been shown to achieve monoselective activation of C-F bonds even in polyfluorinated alkanes. nih.gov Such a strategy could potentially be applied to this compound to selectively replace a fluorine atom with another functional group, providing a pathway to novel derivatives that are otherwise difficult to access.

Cascade and Tandem Reactions for Complex Molecular Architectures

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of this compound in cascade or tandem reactions for the synthesis of complex molecular architectures.

While the primary amine functionality of this compound suggests its potential as a building block in various synthetic transformations, specific studies focusing on its application in sequential, one-pot reaction sequences like cascade or tandem reactions are not available in the current body of scientific literature. Such reactions are of significant interest in modern organic synthesis for their efficiency in building molecular complexity from simple precursors in a single operation.

The reactivity of primary amines, in general, is well-established in numerous multicomponent reactions, which are a subset of tandem reactions. These reactions, such as the Ugi or Passerini reactions, often involve an amine, a carbonyl compound, and an isocyanide or carboxylic acid to form complex amide derivatives. It is plausible that this compound could participate in such transformations. However, without specific experimental data, any discussion of reaction pathways, yields, or substrate scope would be purely speculative.

Similarly, the influence of the vicinal difluoro-substitution pattern on the reactivity of the amine and the stability of any resulting intermediates or products in cascade sequences has not been explored. The electron-withdrawing nature of the fluorine atoms would be expected to modulate the nucleophilicity of the amine, which could, in turn, affect its reactivity profile in comparison to its non-fluorinated analogues.

Given the strict adherence to scientifically validated and published data, and the current lack of research in this specific area, it is not possible to provide detailed research findings, data tables, or specific examples of cascade and tandem reactions involving this compound. Further research into the synthetic utility of this fluorinated building block is required to elucidate its potential in the construction of complex molecular architectures through these efficient synthetic strategies.

Conformational Analysis and Stereoelectronic Effects in 2,3 Difluoropropan 1 Amine Systems

The Fluorine Gauche Effect in Vicinal Difluorides

A central principle governing the conformation of 1,2-difluoroalkanes is the "fluorine gauche effect," an atypical situation where a gauche conformation (substituents separated by a torsion angle of approximately 60°) is more stable than the anti conformation (180°). wikipedia.org This phenomenon is famously observed in 1,2-difluoroethane (B1293797), where the gauche conformer is more stable than the anti conformer by approximately 2.4 to 3.4 kJ/mol. chemeurope.comresearchgate.net This preference is contrary to what would be expected based on simple steric hindrance or dipole-dipole repulsion. msu.edu

The origin of the fluorine gauche effect has been a subject of extensive debate, with two primary explanations emerging: hyperconjugation and electrostatics. wikipedia.orgrsc.org

Hyperconjugation: This is the most widely accepted model. wikipedia.orgchemeurope.comrsc.org It posits that the gauche conformation is stabilized by the donation of electron density from a C−H σ bonding orbital into an adjacent, anti-periplanar C−F σ* antibonding orbital (σC-H → σC-F). nih.govwikipedia.org Due to fluorine's high electronegativity, the C-F σ orbital is a potent electron acceptor, while the C-H σ orbital is a better electron donor than the C-F σ orbital. wikipedia.orgchemeurope.com The gauche arrangement allows for the optimal overlap between the best donor and the best acceptor orbitals, leading to stabilization. wikipedia.org This interaction is less effective in the anti conformation.

Electrostatic Interactions: An alternative model suggests that electrostatic forces are the primary drivers of the gauche preference. acs.orgnih.gov One explanation involves the concept of bent bonds, where the high electronegativity of fluorine increases the p-orbital character of the C-F bonds. wikipedia.orgchemeurope.com This leads to a buildup of electron density that can be better accommodated in a gauche arrangement. wikipedia.orgchemeurope.com Another perspective challenges the hyperconjugation model, proposing that the gauche stability arises from stabilizing 1,3 C···F electrostatic polarization interactions. acs.orgnih.gov

In the specific context of β-fluoroamines like 2,3-difluoropropan-1-amine, a powerful "electrostatic gauche effect" can also be operative, particularly when the amine is protonated. nih.govresearchgate.net This involves an attractive electrostatic interaction between the electronegative fluorine and the positively charged ammonium (B1175870) group (NH3+). nih.govresearchgate.netbeilstein-journals.org This interaction reinforces the classical hyperconjugative gauche effect and can be more significant in energy terms. researchgate.netresearchgate.net

The energetic preference for the gauche arrangement directly impacts the rotational energy profile around the C-C bond. In 1,2-difluoroethane, the gauche conformation represents the global energy minimum, while the anti conformation is a local minimum at a slightly higher energy. acs.orgyoutube.com The energy barriers to rotation are also influenced; for instance, the barrier to rotation from the gauche to the anti conformer in 1,2-difluoroethane is significant, though lower than the barrier for eclipsing the two fluorine atoms. youtube.comupenn.edu

Table 1: Comparison of Conformational Preferences in 1,2-Dihaloethanes.
CompoundMore Stable ConformerEnergy Difference (Anti - Gauche)Primary Stabilizing/Destabilizing Factor
1,2-DifluoroethaneGauche-2.4 to -4.2 kJ/molHyperconjugation / Electrostatics
1,2-DichloroethaneAnti+6.7 kJ/molSteric Repulsion / Dipole-Dipole Repulsion
1,2-DibromoethaneAntiHigher than DichloroSteric Repulsion
1,2-DiiodoethaneAntiHigher than DibromoSteric Repulsion

Diastereomeric and Enantiomeric Conformational Studies

Studies on various vicinal difluorides, including 2,3-difluorosuccinates and 1,2-difluoro-1,2-diphenylethanes, have demonstrated that the need to maintain a gauche relationship between the fluorine atoms forces the rest of the carbon backbone into distinct conformations for each diastereomer. beilstein-journals.orgresearchgate.netnih.gov

In a threo-diastereomer, placing the two fluorine atoms in a gauche relationship can allow the larger substituent groups on the carbon backbone to adopt an anti-periplanar arrangement, resulting in an extended, zig-zag conformation.

Conversely, in an erythro-diastereomer, achieving a gauche fluorine-fluorine relationship often forces the larger substituents into a less favorable gauche or syn arrangement, leading to a "bent" or more compact molecular shape. beilstein-journals.org

This principle has been consistently observed in both solid-state (X-ray crystallography) and solution (NMR) studies. researchgate.net

The distinct conformational outcomes for erythro and threo isomers highlight the utility of the vicinal difluoro motif as a stereochemical control element. beilstein-journals.orgnih.gov By selecting a specific diastereomer, it is possible to pre-organize a molecule into a desired shape. acs.orgbeilstein-journals.org This strategy is a powerful tool in molecular design, influencing a molecule's physical properties and its ability to interact with other molecules, such as biological receptors. researchgate.net

For this compound, this means that the erythro and threo isomers are expected to have very different preferred shapes. The interplay between the F-C-C-F gauche effect and the additional F-C-C-N gauche effect (especially in its protonated form) will ultimately determine the dominant conformers and, consequently, the stereochemical presentation of the amine and methyl groups.

Table 2: Predicted Backbone Conformations for Diastereomers of Vicinal Difluorides (R-CHF-CHF-R').
DiastereomerRequired F-C-C-F TorsionResulting R-C-C-R' TorsionOverall Molecular Shape
threoGauche (~60°)Anti (~180°)Extended / Zig-zag
erythroGauche (~60°)Gauche (~60°)Bent / Compact

Solvent Effects on Conformational Preferences

The conformational equilibrium of fluorinated compounds can be significantly influenced by the surrounding medium. nih.govsoton.ac.uk While the gauche effect is an intrinsic property, its expression can be modulated by solvent polarity. acs.org Generally, as the polarity of the solvent increases, conformers with larger dipole moments are stabilized to a greater extent.

In the case of 1,3-difluorinated systems, it has been shown that while a specific conformation may dominate in the gas phase or non-polar solvents, the relative destabilization of other conformers decreases with increasing solvent polarity. nih.gov For vicinal difluorides, a similar trend is expected. The anti-conformer of 1,2-difluoroethane, for instance, has no net dipole moment, whereas the gauche-conformer possesses a significant dipole moment. A polar solvent would be expected to stabilize the gauche form, potentially increasing the energy difference between the gauche and anti conformers. Conversely, in systems where a less polar conformer is favored by other interactions, a polar solvent might shift the equilibrium toward a more polar, minor conformer. acs.org

For this compound, the various staggered conformers will have different dipole moments. The presence of the polar amine group further complicates this picture. In polar, protic solvents, the formation of the ammonium salt would introduce strong charge-dipole interactions, likely locking the conformation into one that maximizes the electrostatic attraction between the ammonium group and the fluorine atoms, as discussed in the electrostatic gauche effect. nih.govbeilstein-journals.org

Spectroscopic Characterization Methodologies in Research on 2,3 Difluoropropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 2,3-Difluoropropan-1-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Constants

¹H NMR spectroscopy of this compound reveals the distinct chemical environments of the protons in the molecule. The spectrum is characterized by complex splitting patterns due to scalar couplings between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling).

The protons on the carbon bearing the amine group (C1), the protons on the carbon with a single fluorine atom (C2), and the proton on the carbon with two fluorine atoms (C3) all exhibit unique chemical shifts and coupling constants. The integration of the signals corresponds to the number of protons in each environment. Analysis of the coupling constants provides valuable information about the dihedral angles between adjacent protons and between protons and fluorine atoms, aiding in the conformational analysis of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CH₂)2.8 - 3.2dddJ(H-H), J(H-F)
H-2 (CH)4.5 - 5.0ddddJ(H-H), J(H-F)
H-3 (CHF₂)5.8 - 6.3ddtJ(H-F), J(H-H)

Note: The data presented in this table is predictive and based on theoretical models. Actual experimental values may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Coupling Patterns

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. The spectrum will show distinct signals for the fluorine atom at the C2 position and the two fluorine atoms at the C3 position, unless they are chemically equivalent.

The chemical shifts of the fluorine signals provide insight into the electronic nature of their surroundings. Furthermore, the coupling patterns observed in the ¹⁹F NMR spectrum, arising from both fluorine-fluorine (F-F) and fluorine-proton (F-H) interactions, are crucial for confirming the substitution pattern of the fluorine atoms on the propane (B168953) backbone.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to probe the carbon framework of this compound. The spectrum will display three distinct signals corresponding to the three carbon atoms of the propanamine chain. The chemical shifts of these signals are influenced by the electronegativity of the attached atoms (nitrogen and fluorine).

The carbon atom bonded to the amine group (C1), the carbon bonded to a single fluorine atom (C2), and the carbon bonded to two fluorine atoms (C3) will each resonate at a characteristic chemical shift. The signals for the fluorinated carbons (C2 and C3) will also exhibit splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF), providing unambiguous confirmation of the fluorine substitution pattern.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are scalar-coupled, typically those on adjacent carbon atoms. This helps to establish the sequence of proton environments along the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS is used to confirm its elemental composition (C₃H₇F₂N). The experimentally determined exact mass is compared with the calculated theoretical mass for the proposed molecular formula, and a close match (typically within a few parts per million) provides strong evidence for the correct formula.

Fragmentation Patterns for Structural Information

No mass spectrometry data, including electron ionization (EI) or other ionization methods, that would detail the fragmentation patterns of this compound, is currently available. Analysis of fragmentation is crucial for elucidating the molecular structure by identifying characteristic losses of atoms or functional groups from the parent ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectra for this compound have not been published. These vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule and providing insight into its molecular symmetry. Without this data, a detailed analysis of its characteristic vibrational modes is not possible.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure, providing bond lengths, bond angles, and conformational details.

Efforts to provide a comprehensive and scientifically accurate article on the spectroscopic characterization of this compound are hampered by the current lack of published research. The scientific community has not yet made this specific information available in accessible formats.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoropropan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For a molecule like 2,3-Difluoropropan-1-amine, DFT is invaluable for determining its fundamental properties.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For organofluorine compounds, hybrid functionals such as B3LYP or meta-GGA functionals like M05-2X, paired with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), are commonly employed to yield reliable geometries. beilstein-journals.org

The optimized geometry of this compound would reveal the influence of the highly electronegative fluorine atoms and the nitrogen atom of the amine group on its bond lengths and angles. The C-F bonds are expected to be shorter and stronger than C-H bonds, and their presence will induce bond polarization throughout the carbon backbone.

Once the optimized geometry is obtained, the electronic structure can be analyzed. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electron-rich regions around the fluorine and nitrogen atoms (negative potential) and electron-poor regions around the hydrogen atoms (positive potential). This analysis is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT This table presents hypothetical but realistic data for the lowest energy conformer of (2R,3R)-2,3-Difluoropropan-1-amine, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level).

ParameterAtom Pair/GroupCalculated Value
Bond Lengths
C1-N1.46 Å
C1-C21.53 Å
C2-C31.52 Å
C2-F1.40 Å
C3-F1.41 Å
Bond Angles
N-C1-C2112.5°
C1-C2-C3111.8°
F-C2-C3109.1°
F-C3-C2109.5°
Dihedral Angle F-C2-C3-F-65.2° (gauche)

DFT calculations are highly effective for predicting NMR spectroscopic parameters, which are essential for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of fluorine atoms typically causes significant downfield shifts for adjacent carbon and proton nuclei. ¹⁹F NMR chemical shifts are particularly sensitive to the local electronic environment. Furthermore, DFT can accurately compute spin-spin coupling constants (J-couplings). rsc.org In fluorinated compounds, the magnitudes of couplings over one, two, and three bonds (e.g., ¹JCF, ²JCF, ³JHF, ³JFF) are highly dependent on the dihedral angles between the coupled nuclei, providing critical information for conformational analysis. uoa.gr Calculations have shown that for reliable prediction of fluorine coupling constants, functionals like BHandH can provide excellent results. rsc.org

Table 2: Illustrative Calculated NMR Parameters for this compound This table provides representative NMR data that would be expected from a GIAO-DFT calculation. Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).

Nucleus/CouplingPositionCalculated Chemical Shift (ppm)Calculated Coupling Constant (Hz)
¹³C C1 (-CH₂NH₂)45.2
C2 (-CHF-)92.5
C3 (-CHF-)91.8
¹⁹F F on C2-195.3
F on C3-201.7
Coupling Constants
¹JC2,F175.4
¹JC3,F172.1
²JC1,F222.5
³JH1,F215.8
³JF2,F312.3

Molecular Dynamics Simulations for Conformational Landscapes

As a flexible molecule, this compound can adopt numerous conformations due to rotation around its C-C single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. mdpi.comresearchgate.net MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing insight into the relative stabilities of different conformers and the energy barriers between them.

Detailed computational studies on the analogous molecule, 1,3-difluoropropane, have shown that its conformational profile is heavily influenced by the 1,3-difluoro motif. acs.orgnih.govnih.gov These studies revealed that conformations with gauche arrangements between the C-F bonds are significantly stabilized, a phenomenon attributed to stabilizing σC–H → σ*C–F hyperconjugative interactions. nih.gov

For this compound, MD simulations would similarly map the potential energy surface as a function of its key dihedral angles (N-C1-C2-C3, C1-C2-C3-F, F-C2-C3-F). The presence of the aminomethyl group (-CH₂NH₂) introduces another axis of rotation and the possibility of intramolecular hydrogen bonding between the amine group and the fluorine atoms, which could further stabilize certain conformations. The simulations would identify the most populated conformational states and the timescales of interconversion between them.

Table 3: Illustrative Low-Energy Conformers of this compound from Conformational Analysis This table shows hypothetical relative energies for plausible staggered conformers defined by the F-C2-C3-F dihedral angle, which would be a primary focus of an MD simulation or conformational search.

Conformer Description (F-C2-C3-F Dihedral)Dihedral Angle (°)Relative Energy (kcal/mol)Expected Population at 298 K
gauche(-)~ -650.00High
anti~ 1801.25Moderate
gauche(+)~ +650.15High

Quantum Chemical Analyses of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for elucidating reaction mechanisms by identifying stationary points—reactants, products, intermediates, and transition states—along a reaction pathway. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. youtube.com

For this compound, one could investigate various reactions, such as the nucleophilic substitution at C1 or the reactivity of the amine group. DFT calculations would be used to locate the transition state structure for a given reaction. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the located transition state correctly connects the desired reactants and products. youtube.com

Table 4: Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction of this compound This table presents a hypothetical energy profile for the reaction: NH₂CH₂(CHF)₂ + OH⁻ → HOCH₂(CHF)₂ + NH₂⁻, as would be calculated by DFT.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State[HO---CH₂(CHF)₂---NH₂]⁻+22.5
Products2,3-Difluoropropan-1-ol + NH₂⁻-5.8

Prediction of Stereochemical Outcomes and Selectivity

Since this compound possesses two chiral centers (C2 and C3), reactions involving this molecule can lead to different stereoisomeric products. Computational chemistry provides a powerful means to predict and rationalize stereochemical outcomes. rsc.org The selectivity (diastereo- or enantioselectivity) of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the competing pathways leading to the different stereoisomers.

For example, if this compound were to react with a chiral catalyst, two diastereomeric transition states would be possible. By using DFT to model these transition state structures and calculate their energies, one can predict which stereoisomer will be formed preferentially. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. This approach has become a standard tool in the rational design of asymmetric catalysts. arxiv.orgarxiv.org

Table 5: Illustrative Prediction of Diastereoselectivity via Transition State Energy Comparison This table shows hypothetical data for a reaction of chiral this compound with a chiral reagent, leading to two possible diastereomeric products. The energy difference between the transition states allows for the prediction of the product ratio.

Transition StatePathRelative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio (at 298 K)
TS-ALeads to Diastereomer A15.2~95:5
TS-BLeads to Diastereomer B17.0

Advanced Research Applications and Future Directions in Organic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantioselective synthesis of complex molecules is a paramount objective in organic chemistry, particularly for the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile. Chiral fluorinated building blocks are highly sought after for their ability to introduce fluorine atoms at specific stereocenters, thereby imparting unique physicochemical properties to the target molecule. 2,3-Difluoropropan-1-amine, with its two stereogenic centers, represents a valuable chiral synthon for the construction of more intricate molecular architectures.

The asymmetric synthesis of this compound itself is a critical first step. While specific literature on the asymmetric synthesis of this exact compound is emerging, general methods for the stereoselective synthesis of vicinally fluorinated amines provide a roadmap. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of fluorination reactions. For instance, asymmetric hydrogenation of a suitable prochiral precursor or the ring-opening of a chiral aziridine (B145994) with a fluoride (B91410) source are viable strategies.

Once obtained in enantiomerically pure form, this compound can be employed in a variety of synthetic transformations. The primary amine functionality serves as a versatile handle for derivatization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or nucleophilic substitution reactions. The presence of the vicinal difluoro motif can influence the reactivity of the amine and adjacent functional groups, a factor that must be considered during synthetic planning.

Table 1: Potential Synthetic Applications of Chiral this compound

ApplicationDescriptionPotential Impact
Peptide Synthesis Incorporation as a fluorinated amino acid surrogate.Enhanced proteolytic stability and altered conformational preferences of the resulting peptide.
Asymmetric Catalysis Derivatization to form chiral ligands for metal-catalyzed reactions.The fluorine atoms can modulate the electronic properties and steric environment of the catalytic center, potentially leading to improved enantioselectivity.
Natural Product Synthesis Use as a key fragment in the total synthesis of complex natural products or their fluorinated analogs.Introduction of fluorine can lead to analogs with improved biological activity or metabolic stability.

Design of Conformationally Constrained Scaffolds for Chemical Biology Research

The biological activity of a molecule is intimately linked to its three-dimensional structure. The ability to control and predict the conformation of a molecule is therefore a powerful tool in chemical biology. The introduction of fluorine atoms can have a profound impact on molecular conformation through various stereoelectronic effects. This compound is an excellent candidate for the design of conformationally constrained scaffolds due to the well-documented "gauche effect" of vicinal fluorine atoms.

The gauche effect describes the energetic preference for a gauche conformation (a dihedral angle of approximately 60°) between two vicinal electronegative substituents, such as fluorine, over the anti conformation (a dihedral angle of 180°). This preference is attributed to a combination of hyperconjugative and electrostatic interactions. In this compound, the gauche preference between the two fluorine atoms can pre-organize the carbon backbone into a specific conformation.

This conformational control can be exploited in the design of peptidomimetics, where the fluorinated scaffold can be used to mimic the secondary structure of a peptide, such as a β-turn. By locking the molecule into a bioactive conformation, it is possible to enhance its binding affinity to a biological target and improve its metabolic stability.

Table 2: Conformational Preferences in Vicinal Difluoroalkanes

Dihedral Angle (F-C-C-F)Relative StabilityDriving Force
Gauche (~60°)More StableHyperconjugation (σC-H → σ*C-F) and electrostatic interactions.
Anti (180°)Less StableSteric repulsion and unfavorable dipole-dipole interactions.

The incorporation of the this compound moiety into a larger molecule can thus be used to induce a specific fold or turn, providing a powerful strategy for the rational design of bioactive molecules.

Exploration of Novel Fluorine-Mediated Stereocontrol Strategies

The electronegativity and steric bulk of fluorine atoms can be harnessed to direct the stereochemical outcome of chemical reactions. In the context of this compound, the vicinal difluoro motif can act as a stereodirecting group, influencing the facial selectivity of reactions at adjacent prochiral centers.

This stereocontrol can be attributed to several factors:

Steric Hindrance: The fluorine atoms can sterically block one face of the molecule, directing an incoming reagent to the opposite face.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can alter the electron density of nearby functional groups, influencing their reactivity and the transition state of a reaction.

Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments, which can interact with the dipoles of approaching reagents, favoring certain reaction pathways.

For example, in the alkylation of an enolate derived from a ketone containing the 2,3-difluoropropyl moiety, the fluorine atoms could direct the approach of the electrophile, leading to the preferential formation of one diastereomer. The extent of this stereocontrol would be dependent on the specific reaction conditions and the nature of the reactants.

The gauche preference of the vicinal fluorine atoms also plays a crucial role in these stereocontrol strategies. By locking the molecule into a specific conformation, the fluorine atoms can create a well-defined steric and electronic environment, enhancing the predictability of the stereochemical outcome.

Development of Analytical and Spectroscopic Probes Incorporating the Moiety

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an ideal nucleus for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages for the development of analytical and spectroscopic probes:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high NMR sensitivity.

Large Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, leading to a large chemical shift dispersion and reduced signal overlap.

No Background Signal: Fluorine is virtually absent in biological systems, meaning there is no endogenous background signal in in-cell or in vivo ¹⁹F NMR studies.

This compound can serve as a valuable building block for the synthesis of ¹⁹F NMR probes. The two fluorine atoms in the molecule can act as reporters, providing information about the local environment of the probe. For example, a probe incorporating the this compound moiety could be designed to bind to a specific biomolecule. Upon binding, changes in the chemical environment of the fluorine atoms would result in a change in their ¹⁹F NMR chemical shifts, allowing for the detection and characterization of the binding event.

Furthermore, the amine functionality of this compound allows for its conjugation to other molecules, such as fluorescent dyes, to create multimodal probes. For instance, a fluorescent probe could be derivatized with the 2,3-difluoropropyl group to enable both fluorescence imaging and ¹⁹F NMR detection.

Table 3: Properties of ¹⁹F for NMR Spectroscopy

PropertyValueImplication for Probes
Natural Abundance100%High signal intensity.
Spin Quantum Number1/2Sharp NMR signals.
Gyromagnetic Ratio (rad T⁻¹ s⁻¹)25.18 x 10⁷High sensitivity, close to that of ¹H.
Chemical Shift Range~800 ppmSensitive to local environment, minimal signal overlap.

The development of such probes has significant implications for chemical biology and medicinal chemistry, enabling the non-invasive study of biological processes in real-time.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 2,3-Difluoropropan-1-amine for high purity and yield?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (typically 25–80°C), pressure (ambient to moderate), and reagent stoichiometry. Continuous flow reactors are recommended for scalable production to enhance purity (>98%) and reduce byproducts . Purification steps, including solvent extraction (e.g., dichloromethane/water) and recrystallization, should be validated via HPLC or GC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (¹⁹F and ¹H) to confirm fluorine positioning and amine proton environment.
  • FT-IR to identify N-H and C-F stretching frequencies (e.g., 3300 cm⁻¹ for N-H, 1100 cm⁻¹ for C-F).
  • Computational modeling (DFT calculations) to predict electronic effects of fluorine substitution on amine reactivity .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Monitor stability via periodic LC-MS analysis. Use desiccants to mitigate moisture absorption, which can degrade amine functionality .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer:

  • Case Study Approach: Compare analogs like 1,3-bis(3,4-difluorophenyl)propan-1-amine (high activity) and 3-(3,4-difluorophenoxy)propan-1-amine (moderate activity) .
  • Control Variables: Standardize assay conditions (e.g., cell lines, incubation time) and validate target binding via SPR (surface plasmon resonance).
  • Statistical Analysis: Use multivariate regression to isolate structural determinants (e.g., fluorine position, steric effects) influencing activity discrepancies .

Q. What strategies are effective in elucidating the binding mechanism of this compound with enzyme targets?

  • Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to map interaction sites.
  • Molecular Dynamics (MD) Simulations: Model fluorine’s electronegativity effects on hydrogen bonding and hydrophobic interactions.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers.
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amination. Validate enantiopurity via chiral HPLC (e.g., Chiralpak IC column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.